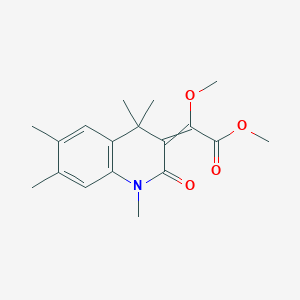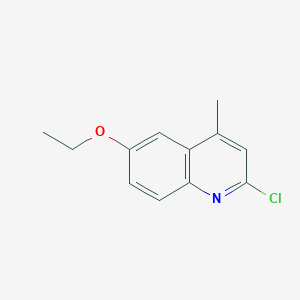
2-Chloro-6-ethoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethoxy-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H12ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine, ethoxy, and methyl groups on the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroquinoline and ethyl iodide.
Ethoxylation: The ethoxylation of 2-chloroquinoline is carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Methylation: The methylation of the ethoxylated product is achieved using methyl iodide in the presence of a strong base like sodium hydride. This step introduces the methyl group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-ethoxy-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), temperatures (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (THF, ethanol), temperatures (0-25°C).
Major Products:
Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethoxy-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-ethoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication, as well as cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to the inhibition of cell growth and replication. In microbial cells, it disrupts membrane integrity and enzyme function, resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-ethoxy-4-methylquinoline can be compared with other similar compounds in the quinoline family:
4-Chloro-6-methoxy-2-methylquinoline: Similar structure but with a methoxy group instead of an ethoxy group. It exhibits different reactivity and biological activity.
2-Chloro-6-ethoxy-3-methylquinoline: Similar structure but with the methyl group at a different position. This positional isomer has distinct chemical properties and applications.
4-Chloro-7-methoxy-2-methylquinoline: Another structural analog with variations in the position of substituents, leading to unique chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H12ClNO |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
2-chloro-6-ethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-3-15-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
NQOIHLYJWCVAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


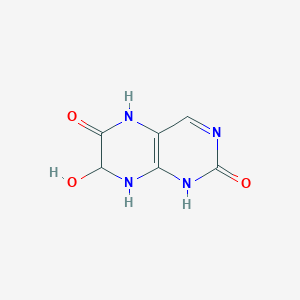
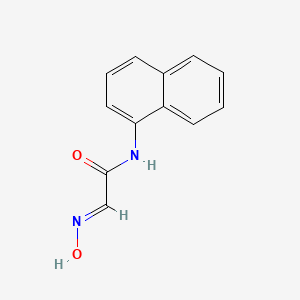

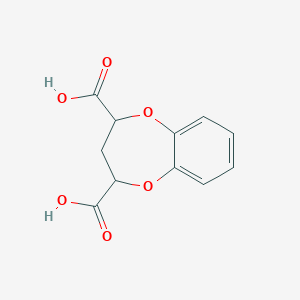
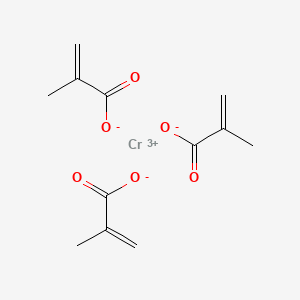
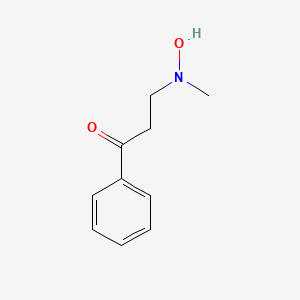
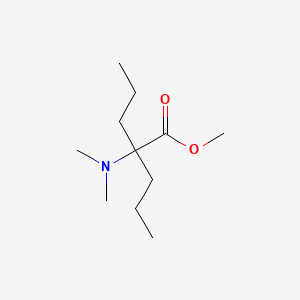
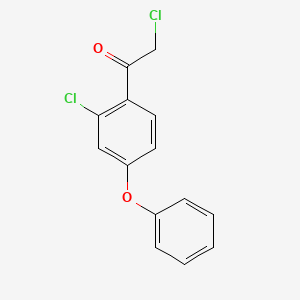

![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

